3,3-Dimethyl-1-butene

Description

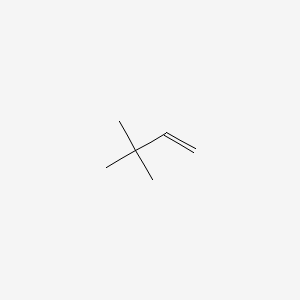

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXHXOTZMFCXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28498-58-0 | |

| Record name | Poly(3,3-dimethyl-1-butene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28498-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027211 | |

| Record name | 3,3-Dimethyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; bp= 40-41 deg C; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

431.0 [mmHg] | |

| Record name | 3,3-Dimethyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

558-37-2 | |

| Record name | 3,3-Dimethyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYL-1-BUTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butene, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZB73D2KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neohexene: A Comprehensive Technical Guide

An In-depth Examination of 3,3-Dimethyl-1-butene for Researchers, Scientists, and Drug Development Professionals

Abstract

Neohexene, systematically known as 3,3-Dimethylbut-1-ene, is a volatile, flammable, and colorless liquid hydrocarbon with the chemical formula C₆H₁₂. This technical guide provides a comprehensive overview of neohexene, including its fundamental chemical identifiers, physical and chemical properties, and detailed experimental protocols for its synthesis and key applications. This document is intended to serve as a critical resource for professionals in research, chemical synthesis, and drug development, offering in-depth information on its role as a versatile chemical intermediate in the production of pharmaceuticals like Terbinafine, the synthesis of synthetic musks, and its application as a hydrogen acceptor in C-H activation reactions.

Chemical Identity and Properties

Neohexene is an aliphatic alkene recognized for its unique structural features and reactivity. Its chemical identity and key physical and chemical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 3,3-Dimethylbut-1-ene | |

| Other Names | This compound, tert-Butylethylene | |

| CAS Number | 558-37-2 | |

| Chemical Formula | (CH₃)₃CCH=CH₂ |

| Property | Value | Reference |

| Molecular Weight | 84.16 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 41.2 °C | |

| Melting Point | -115.2 °C | |

| Density | 0.653 g/cm³ at 20 °C | |

| Solubility in Water | Insoluble | |

| Vapor Pressure | 431 mmHg at 25 °C |

Synthesis of Neohexene

Neohexene is primarily synthesized through the ethenolysis of diisobutene, a metathesis reaction.

Experimental Protocol: Ethenolysis of Diisobutene

Objective: To synthesize neohexene by the catalytic ethenolysis of diisobutene.

Materials:

-

Diisobutene

-

Tungsten hexachloride (WCl₆) / Tetramethyltin (Sn(CH₃)₄) catalyst system

-

Anhydrous and deoxygenated solvent (e.g., chlorobenzene)

-

High-pressure autoclave reactor equipped with a stirrer and temperature control

Procedure:

-

The autoclave reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

The solvent and the catalyst components (WCl₆ and Sn(CH₃)₄) are introduced into the reactor under an inert atmosphere.

-

The reactor is sealed, and the contents are stirred to ensure proper mixing of the catalyst system.

-

Diisobutene is then introduced into the reactor.

-

The reactor is pressurized with ethylene to the desired operating pressure.

-

The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.

-

Upon completion, the reactor is cooled, and the excess pressure is carefully vented.

-

The reaction mixture is collected, and the catalyst is deactivated (e.g., by the addition of a small amount of methanol).

-

The product mixture is then subjected to fractional distillation to separate neohexene from unreacted starting materials, other byproducts, and the solvent.

Caption: Synthesis Pathway of Terbinafine.

Application in the Fragrance Industry: Synthetic Musks

Neohexene serves as a building block for the synthesis of certain synthetic musks through its reaction with p-cymene (B1678584).

Experimental Protocol: Friedel-Crafts Alkylation for Synthetic Musk Precursors

Objective: To synthesize a polyalkylated indane derivative, a precursor to synthetic musks, via the Friedel-Crafts alkylation of p-cymene with neohexene.

Materials:

-

p-Cymene

-

Neohexene

-

Lewis acid catalyst (e.g., anhydrous Aluminum chloride - AlCl₃ or sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene)

Procedure:

-

In a flame-dried, multi-necked flask equipped with a stirrer and a dropping funnel, under an inert atmosphere, suspend the Lewis acid catalyst in the anhydrous solvent.

-

Cool the suspension to a low temperature (e.g., 0 °C).

-

A mixture of p-cymene and neohexene is added dropwise to the stirred suspension of the catalyst.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete reaction.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with a dilute acid, followed by a dilute base, and then with water until neutral.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of polyalkylated indanes, is then purified by vacuum distillation or chromatography to isolate the desired musk precursor.

Experimental Workflow for Synthetic Musk Precursor Synthesis

Caption: Workflow for Musk Precursor Synthesis.

Role in C-H Activation

In the field of C-H activation, neohexene is often employed as a hydrogen acceptor. This is a crucial role in catalytic dehydrogenation reactions where the removal of hydrogen from a substrate is necessary to form a new bond.

Experimental Protocol: Dehydrogenation using Neohexene as a Hydrogen Acceptor

Objective: To demonstrate the use of neohexene as a hydrogen acceptor in a catalytic C-H activation/dehydrogenation reaction.

Materials:

-

Alkane substrate (e.g., cyclooctane)

-

Neohexene (hydrogen acceptor)

-

Pincer-ligated iridium or rhodium catalyst

-

Anhydrous, high-boiling point solvent (e.g., decane)

-

Schlenk flask or a similar reaction vessel for air-sensitive chemistry

Procedure:

-

In a glovebox or under an inert atmosphere, the catalyst, the alkane substrate, and the solvent are added to the reaction vessel.

-

Neohexene is then added to the reaction mixture.

-

The reaction vessel is sealed and heated to the desired temperature in an oil bath.

-

The reaction is monitored over time by taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion of the substrate and the formation of the corresponding alkene and the hydrogenated neohexene (neohexane).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product can be isolated and purified by standard techniques such as distillation or chromatography if required.

Logical Diagram of C-H Activation with Neohexene

Caption: C-H Activation using Neohexene.

Safety and Handling

Neohexene is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant lab coats, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Neohexene (this compound) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and fragrance industries, as well as in fundamental organometallic chemistry. Its unique structure allows for its effective use in the synthesis of complex molecules such as Terbinafine and various synthetic musks. Furthermore, its role as a hydrogen acceptor in C-H activation reactions highlights its utility in modern catalytic processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important compound.

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,3-Dimethyl-1-butene (also known as neohexene), a branched aliphatic hydrocarbon with significant applications in organic synthesis. This document collates essential quantitative data, details key chemical transformations with mechanistic insights, and outlines relevant experimental protocols. The information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other areas of chemical science.

Physical Properties

This compound is a colorless, volatile, and highly flammable liquid at room temperature with a characteristic hydrocarbon odor.[1] Its branched structure significantly influences its physical properties, such as its low boiling point and density.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂ | [3] |

| Molecular Weight | 84.16 g/mol | [2] |

| CAS Number | 558-37-2 | [4] |

| Appearance | Clear, colorless liquid | [4] |

| Odor | Faint, characteristic hydrocarbon | [4] |

| Boiling Point | 41 °C | [5] |

| Melting Point | -115 °C | [5] |

| Density | 0.653 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.376 | |

| Vapor Pressure | 6.96 psi (48 kPa) at 20 °C | |

| Flash Point | -20 °F (-28.9 °C) | [5] |

| Water Solubility | Insoluble | [4] |

| Stability | Stable under normal temperatures and pressures | [4] |

Spectroscopic Properties

The structural features of this compound are well-characterized by various spectroscopic techniques. The presence of a terminal double bond and a tert-butyl group gives rise to distinct signals in its NMR, IR, and mass spectra.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | δ 5.83 (dd, 1H, J = 17.5, 10.4 Hz, -CH=), 4.93 (dd, 1H, J = 17.5, 1.7 Hz, =CH₂), 4.82 (dd, 1H, J = 10.4, 1.7 Hz, =CH₂), 1.01 (s, 9H, -C(CH₃)₃) | [6] |

| ¹³C NMR | δ 149.3 (C1), 108.5 (C2), 45.2 (C3), 30.6 (C4) | [7] |

| Infrared (IR) | ~3080 cm⁻¹ (=C-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~990 and 910 cm⁻¹ (alkene C-H bend) | [8] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 84; Base Peak: m/z 69 ([M-CH₃]⁺) | [7] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the terminal double bond, making it susceptible to electrophilic addition reactions. A notable characteristic of its reactivity is the propensity for carbocation rearrangements to form more stable intermediates.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst, such as dilute sulfuric acid, this compound undergoes hydration. The reaction proceeds via a mechanism involving a carbocation intermediate. A key step in this reaction is a 1,2-methyl shift to form a more stable tertiary carbocation, leading to the formation of 2,3-dimethyl-2-butanol (B1346969) as the major product.[9][10]

Caption: Acid-catalyzed hydration of this compound.

Hydrobromination

The reaction of this compound with hydrogen bromide (HBr) also proceeds through a carbocation intermediate and is subject to rearrangement.[11] The initial protonation of the double bond forms a secondary carbocation, which then undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. The subsequent attack by the bromide ion results in the formation of 2-bromo-2,3-dimethylbutane (B3344068) as the major product.[12][13]

Caption: Hydrobromination of this compound.

Experimental Protocols

Synthesis via Wittig Reaction (General Procedure)

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[14] While not the primary industrial route to this compound, it serves as a fundamental example of its synthesis in a laboratory setting. A general workflow is presented below.

Caption: General workflow for alkene synthesis via the Wittig reaction.

Detailed Steps:

-

Phosphonium Salt Preparation: An appropriate alkyl halide is reacted with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.[15]

-

Ylide Generation: The phosphonium salt is deprotonated using a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, inert atmosphere to generate the phosphorus ylide.[15]

-

Reaction with Carbonyl: The aldehyde or ketone is added to the ylide solution, typically at low temperatures, to initiate the reaction.

-

Alkene Formation: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, resulting in the formation of the alkene and triphenylphosphine oxide.[14]

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude product is then purified, commonly by distillation, to yield the pure alkene.[16]

Purification by Distillation

Due to its low boiling point and volatility, distillation is an effective method for purifying this compound from less volatile impurities.[17]

General Procedure:

-

Apparatus Setup: A standard distillation apparatus is assembled, including a distillation flask, a condenser, and a receiving flask. For low-boiling liquids like this compound, the receiving flask should be cooled in an ice bath to minimize loss due to evaporation.

-

Distillation: The crude this compound is placed in the distillation flask with boiling chips. The mixture is gently heated, and the fraction that distills at the boiling point of this compound (41 °C) is collected.[18]

Safety and Handling

This compound is a highly flammable liquid and vapor.[19] It should be handled in a well-ventilated area, away from ignition sources.[20] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[19] In case of skin or eye contact, rinse immediately with plenty of water.[19] If inhaled, move to fresh air.[19] If swallowed, do not induce vomiting and seek immediate medical attention.[19] Store in a tightly sealed container in a cool, dry, and well-ventilated place.[21]

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound. The provided data and experimental outlines offer a valuable resource for scientists and researchers engaged in work involving this versatile alkene. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in synthesis and other applications.

References

- 1. brainly.com [brainly.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound(558-37-2) 1H NMR spectrum [chemicalbook.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound 3,3-二甲基-1-丁烯 [orgspectroscopyint.blogspot.com]

- 8. tandfonline.com [tandfonline.com]

- 9. homework.study.com [homework.study.com]

- 10. Solved Acid-catalyzed hydration of this compound | Chegg.com [chegg.com]

- 11. homework.study.com [homework.study.com]

- 12. Consider the addition of HBr to 33dimethyl1butene shown class 11 chemistry CBSE [vedantu.com]

- 13. chegg.com [chegg.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. How To [chem.rochester.edu]

- 18. benchchem.com [benchchem.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. fishersci.com [fishersci.com]

Spectroscopic Analysis of 3,3-Dimethyl-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethyl-1-butene (also known as neohexene), a key building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| 5.83 | dd | 1H | =CH- | J = 17.5 Hz, 10.4 Hz |

| 4.93 | d | 1H | =CH₂ (trans) | J = 17.5 Hz |

| 4.82 | d | 1H | =CH₂ (cis) | J = 10.4 Hz |

| 1.01 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 149.3 | CH | =CH- |

| 108.5 | CH₂ | =CH₂ |

| 45.2 | C | -C(CH₃)₃ |

| 30.6 | CH₃ | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H Stretch (vinyl) |

| 2960 | Strong | C-H Stretch (alkane) |

| 1640 | Medium | C=C Stretch (alkene) |

| 1465 | Medium | C-H Bend (alkane) |

| 990, 910 | Strong | =C-H Bend (vinyl out-of-plane) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 84 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | High | [M - CH₃]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | Moderate | [C₃H₅]⁺ (allyl cation) |

| 29 | Moderate | [C₂H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above for this compound, a volatile liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

-

Gently invert the tube several times to ensure the solution is homogeneous.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample is placed in the spectrometer's probe, and the magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field homogeneity is optimized by shimming.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Key parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 512 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Instrumentation and Data Acquisition:

-

The prepared salt plates are mounted in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

-

The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The data is collected over the mid-infrared range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Due to its volatility, this compound is ideally introduced into the mass spectrometer via a gas chromatograph.

-

A dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5) to separate it from any impurities and the solvent.

-

-

Instrumentation and Data Acquisition:

-

The outlet of the GC column is interfaced with the ion source of the mass spectrometer, typically an electron ionization (EI) source.

-

In the EI source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum. The scan range is typically set from m/z 20 to 200.

-

Visualizations

The following diagrams illustrate key concepts related to the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Fragmentation Pathway in Mass Spectrometry.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 3,3-Dimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3-Dimethyl-1-butene. It includes detailed data interpretation, experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecule's structural features as determined by NMR spectroscopy.

Introduction

This compound, also known as neohexene, is an aliphatic alkene with the chemical formula C₆H₁₂. Its structure is characterized by a terminal double bond and a bulky tert-butyl group. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such organic compounds, providing detailed information about the chemical environment of each proton and carbon atom. This document will delve into the specific spectral features of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound displays distinct signals corresponding to the two primary proton environments: the vinyl protons of the double bond and the methyl protons of the tert-butyl group.[1]

The three vinyl protons (-CH=CH₂) form a complex splitting pattern (an ABC system) due to their distinct chemical environments and spin-spin coupling interactions.[1] The proton on C1 (Hₐ) couples differently with the two geminal protons on C2 (Hₑ and Hբ), which are diastereotopic. These two geminal protons also couple with each other.

The nine protons of the three methyl groups are chemically equivalent, resulting in a single, sharp singlet in the upfield region of the spectrum.[1] This is a characteristic signal for a tert-butyl group.

Caption: Correlation of this compound protons to their ¹H NMR signals.

Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Hₐ (-H C=) | 5.834 | dd | 1H | Jₐₑ = 17.5 (trans), Jₐբ = 10.4 (cis) |

| Hₑ (=CH ₂, trans to C3) | 4.926 | dd | 1H | Jₐₑ = 17.5 (trans), Jₑբ = 1.7 (geminal) |

| Hբ (=CH ₂, cis to C3) | 4.820 | dd | 1H | Jₐբ = 10.4 (cis), Jₑբ = 1.7 (geminal) |

| -C(CH ₃)₃ | 1.011 | s | 9H | - |

| Data sourced from ChemicalBook.[2] |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound shows four distinct signals, which corresponds to the four unique carbon environments in the molecule.[1]

-

C1 (=CH₂): The terminal alkene carbon appears as a triplet in an off-resonance decoupled spectrum and is located at approximately 108.5 ppm.[1]

-

C2 (-CH=): The other alkene carbon, a doublet in an off-resonance decoupled spectrum, is shifted further downfield to around 149.3 ppm.[1]

-

C3 (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is a weak singlet, as it has no attached protons, and appears at about 45.2 ppm.[1]

-

C4 (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group appear as a single quartet in an off-resonance decoupled spectrum at approximately 30.6 ppm.[1]

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Multiplicity |

| C H= (C1) | 149.3 | CH (positive) |

| =C H₂ (C2) | 108.5 | CH₂ (negative) |

| -C (CH₃)₃ (C3) | 45.2 | Quaternary (absent) |

| -C(C H₃)₃ (C4, C5, C6) | 30.6 | CH₃ (positive) |

| Data sourced from Organic Spectroscopy International.[1] |

Experimental Protocols

The following provides a generalized methodology for acquiring high-quality NMR spectra of compounds like this compound.

A. Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if the solvent does not provide an adequate internal reference.

-

The solution is transferred to a standard 5 mm NMR tube.

-

For air-sensitive samples, all manipulations should be performed under an inert atmosphere, for instance, within a glove box or by using Schlenk line techniques.[3]

B. NMR Data Acquisition:

-

The NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz instrument.[3]

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.

-

The sample is shimmed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

-

Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} spectra.

-

Spectra are recorded at a constant temperature, commonly 25 °C.[3]

-

The chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

Caption: A generalized workflow for NMR spectrum acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and consistent with its known chemical structure. The characteristic singlet of the tert-butyl group in the ¹H spectrum, combined with the distinct signals of the vinyl protons, provides a clear proton map of the molecule. Similarly, the four unique signals in the ¹³C spectrum confirm the presence of four different carbon environments. This guide serves as a valuable resource for the interpretation of the NMR data of this compound and similar unsaturated aliphatic compounds.

References

An In-depth Technical Guide on 3,3-Dimethyl-1-butene: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental chemical properties of 3,3-Dimethyl-1-butene, specifically its molecular weight and chemical formula. This information is critical for a variety of applications in research and development, including reaction stoichiometry, analytical characterization, and drug design.

Core Chemical Identifiers

This compound, also known as neohexene, is an organic compound with the IUPAC name 3,3-dimethylbut-1-ene[1]. It is classified as a hexene, which is an alkene with six carbon atoms and one double bond[2].

Quantitative Data Summary

The molecular formula and molecular weight are essential parameters for any chemical compound. The table below summarizes these key quantitative data points for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C6H12 | [1][2][3][4][5] |

| Linear Formula | (CH3)3CCH=CH2 | [6] |

| Molecular Weight | 84.16 g/mol | [1][3][4][5][6][7] |

| Exact Mass | 84.093900383 Da | [1][2] |

Experimental Protocols

The determination of the molecular formula and molecular weight of a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination:

-

Methodology: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. For this compound, the molecular ion [M]+ peak would be observed, and its precise m/z value would correspond to the compound's exact mass.

2. Elemental Analysis for Molecular Formula Confirmation:

-

Methodology: Combustion analysis is a common method for determining the empirical formula of an organic compound. A known mass of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. The masses of CO2 and H2O are then used to calculate the mass percentages of carbon and hydrogen in the original sample, which in turn allows for the determination of the empirical formula. The molecular formula is then determined by comparing the empirical formula weight to the molecular weight obtained from mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name, IUPAC name, chemical formula, and molecular weight of this compound.

References

- 1. This compound | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. This compound | 558-37-2 [chemicalbook.com]

- 4. chemsavers.com [chemsavers.com]

- 5. 1-Butene, 3,3-dimethyl- (CAS 558-37-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3,3-二甲基-1-丁烯 ≥97% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

The Genesis of a Neo-Hexene: A Technical Guide to the Discovery and Historical Synthesis of 3,3-Dimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-1-butene, a structurally significant branched alpha-olefin also known as neohexene, has played a pivotal role as a precursor in the synthesis of fine chemicals, pharmaceuticals, and fragrance components.[1] Its unique tert-butyl group imparts specific reactivity and physical properties to molecules into which it is incorporated. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. We delve into the foundational concepts of carbocation chemistry that underpin its formation and present a detailed examination of the primary synthetic routes, including acid-catalyzed dehydration, dehydrohalogenation of alkyl halides, dimerization of lower olefins, and olefin metathesis. Each method is accompanied by detailed experimental protocols and quantitative data to offer a comparative analysis for researchers and chemical process developers.

Historical Context and Discovery

The "discovery" of this compound is not attributed to a singular event or individual but rather emerged from the broader advancements in the understanding of organic reaction mechanisms in the early to mid-20th century.[2] The intellectual framework for the synthesis and rearrangement of such branched alkenes was significantly shaped by the pioneering work of Frank C. Whitmore in the 1930s on intramolecular carbocation rearrangements.[3][4] Whitmore's research into the behavior of neopentyl systems and the postulation of the "Whitmore 1,2-shift" provided the theoretical underpinnings to explain the formation of the tert-butyl moiety adjacent to a double bond, a defining feature of neohexene.[3] This work was crucial in understanding why the seemingly straightforward dehydration of certain alcohols could lead to rearranged and unexpected olefin products, including the structural isomers of neohexene.[5]

Key Synthetic Methodologies

The synthesis of this compound has been approached through several classical and industrial organic chemistry reactions. The choice of method often depends on the desired scale, available starting materials, and required purity.

Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-butanol (B106058)

One of the most illustrative, though not always highest-yielding for the target molecule, methods for producing neohexene isomers is the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol. This reaction is a cornerstone example of carbocation chemistry, often leading to a mixture of products due to rearrangements.

The dehydration of 3,3-dimethyl-2-butanol with a strong acid, such as sulfuric or phosphoric acid, proceeds via an E1 mechanism.[6] The initial protonation of the hydroxyl group and subsequent loss of water forms a secondary carbocation. This intermediate can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a mixture of alkene products.[2][7] The product distribution is heavily skewed towards the most thermodynamically stable alkene, 2,3-dimethyl-2-butene.[8]

Figure 1: Carbocation rearrangement pathway in the dehydration of 3,3-dimethyl-2-butanol.

Experimental Protocol: Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-butanol [6]

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask (e.g., 25 mL), a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.

-

Reaction Mixture: To the round-bottom flask, add 6 mL of 3,3-dimethyl-2-butanol and a magnetic stir bar. Carefully add 6 mL of 85% phosphoric acid to the flask.

-

Distillation: Begin stirring and gently heat the reaction mixture. Collect the distillate that boils below 75 °C. The distillate will appear cloudy due to the immiscibility of the alkene products and water.

-

Work-up: Once the distillation is complete, transfer the distillate to a separatory funnel. Wash the organic layer with two portions of water to remove any residual acid.

-

Drying and Isolation: Dry the organic layer over anhydrous calcium chloride. The final product mixture can be isolated by decantation or filtration. The individual alkene isomers can be separated by fractional distillation if desired.

| Parameter | Value | Reference |

| Starting Material | 3,3-Dimethyl-2-butanol | [8] |

| Reagent | 85% Phosphoric Acid (H₃PO₄) | [6] |

| Product Distribution | ||

| This compound | 3% | [8] |

| 2,3-Dimethyl-1-butene | 33% | [8] |

| 2,3-Dimethyl-2-butene | 64% | [8] |

Table 1: Quantitative Data for Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-butanol.

Dehydrohalogenation of Neohexyl Halides

A more regioselective method for the synthesis of this compound is the dehydrohalogenation of a suitable neohexyl halide (e.g., 1-chloro-3,3-dimethylbutane). This E2 elimination reaction utilizes a sterically hindered, non-nucleophilic base to favor the formation of the less substituted alkene (Hofmann product).[9] Potassium tert-butoxide is a common choice for this transformation.[10]

Figure 2: General workflow for neohexene synthesis via dehydrohalogenation.

Experimental Protocol: Dehydrohalogenation of an Alkyl Halide with Potassium tert-Butoxide [9]

-

Apparatus Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the neohexyl halide and an appropriate solvent (e.g., tert-butanol (B103910) or DMSO) under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Add potassium tert-butoxide to the solution in one portion.

-

Reaction: Heat the mixture to reflux with stirring for a specified time (e.g., 1 hour), monitoring the reaction progress by TLC or GC.

-

Work-up: After completion, cool the reaction mixture in an ice bath. Carefully quench the reaction by adding cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with two portions of water.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride). Distill the dried liquid to collect the this compound product.

| Parameter | Value | Reference |

| Starting Material | Neohexyl Chloride | [11] |

| Base | Potassium Hydroxide & Sodium Hydroxide | [11] |

| Conversion | ~50% | [11] |

| Yield of Neohexene | 70.0 mol% (based on converted starting material) | [11] |

Table 2: Quantitative Data for Dehydrohalogenation of Neohexyl Chloride.

Dimerization of Propylene (B89431)

Industrially, the dimerization of propylene presents a viable route to C6 olefins. While direct dimerization to this compound is not the primary pathway, certain catalytic systems can selectively produce 2,3-dimethylbutenes.[12][13] These isomers can then be further processed to yield neohexene. Nickel-based catalysts, often in conjunction with organoaluminum compounds, are frequently employed for this purpose.[12]

Figure 3: Logical relationship in the synthesis of neohexene from propylene.

Experimental Protocol: Nickel-Catalyzed Dimerization of Propylene (General Principles) [12]

-

Catalyst Preparation: A homogeneous catalyst is typically prepared in situ by reacting a nickel salt (e.g., bis(α-nitroacetophenonate)nickel(II)) with an organoaluminum compound (e.g., methylaluminoxane (B55162) - MAO) and a phosphine (B1218219) ligand (e.g., tricyclohexylphosphine) in a suitable hydrocarbon solvent under an inert atmosphere.

-

Reaction: The propylene is introduced into the reactor containing the catalyst solution at a controlled temperature and pressure.

-

Quenching and Analysis: The reaction is quenched after a specific time, and the product mixture is analyzed by gas chromatography to determine the distribution of C6 isomers.

| Parameter | Value | Reference |

| Catalyst System | bis(α-nitroacetophenonate)nickel(II) / MAO / PCy₃ | [12] |

| Productivity (Turnover Frequency) | up to 24,800 h⁻¹ | [12] |

| Regioselectivity to 2,3-Dimethylbutenes | >82% within the C6 fraction | [12] |

Table 3: Quantitative Data for Propylene Dimerization to 2,3-Dimethylbutenes.

Olefin Metathesis

A significant industrial process for the production of this compound is the ethenolysis (cross-metathesis with ethylene) of diisobutylene.[1] This method offers a direct route to the desired product. The reaction is typically carried out at high temperatures and pressures over a heterogeneous catalyst.

Figure 4: Workflow for neohexene production via olefin metathesis.

Process Description: Ethenolysis of Diisobutylene

In a typical industrial setup, a purified diisobutylene feed and a compressed ethylene stream are passed through a reactor containing a heterogeneous catalyst mixture. The primary isomer that undergoes metathesis is 2,4,4-trimethyl-2-pentene. The catalyst system often includes a component to isomerize other diisobutylene isomers with terminal double bonds to the more reactive internal olefin.

| Parameter | Value | Reference |

| Reactants | Diisobutylene and Ethylene | [3] |

| Catalyst | WO₃/SiO₂ and MgO | [3] |

| Temperature | 370 °C | [3] |

| Pressure | 30 bar | [3] |

| Diisobutylene Conversion | 60-70% | [3] |

| Selectivity to Neohexene | ~85% | [3] |

Table 4: Quantitative Data for the Metathesis of Diisobutylene to Neohexene.

Conclusion

The synthesis of this compound has evolved from a subject of academic curiosity, deeply rooted in the fundamental principles of carbocation chemistry, to a compound of significant industrial importance. While early methods like acid-catalyzed dehydration provided crucial insights into reaction mechanisms, they lacked the selectivity required for efficient production. Subsequent developments in dehydrohalogenation, olefin dimerization, and particularly olefin metathesis have established more direct and higher-yielding routes. The selection of a specific synthetic pathway in a research or industrial setting will invariably depend on a balance of factors including feedstock availability, desired product purity, scalability, and economic viability. This guide has provided a comparative overview of these historical methods, complete with experimental details and quantitative data, to aid in such evaluations.

References

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. homework.study.com [homework.study.com]

- 3. brainly.com [brainly.com]

- 4. researchgate.net [researchgate.net]

- 5. How can the following compounds be prepared from 3,3-dimethyl-1-b... | Study Prep in Pearson+ [pearson.com]

- 6. studylib.net [studylib.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Solved Dehydration of 3,3-dimethyl-2-butanol expected to | Chegg.com [chegg.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Natural sources and industrial production of 3,3-Dimethyl-1-butene

An In-depth Technical Guide to the Natural Sources and Industrial Production of 3,3-Dimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (neohexene), a branched-chain aliphatic hydrocarbon of significant industrial importance. The document elucidates its limited natural occurrence and details its primary industrial production methodologies, including the ethenolysis of diisobutene and the dimerization of isobutene. Furthermore, a laboratory-scale synthesis protocol involving the dehydration of 3,3-dimethyl-1-butanol (B44104) is presented. This guide is designed to be a thorough resource, incorporating quantitative data, detailed experimental protocols, and process visualizations to support research, development, and application of this versatile chemical intermediate.

Introduction

This compound, also known as neohexene, is a terminal alkene with the chemical formula C₆H₁₂.[1] It exists as a colorless, volatile liquid with a characteristic hydrocarbon odor.[1] Its primary utility lies in its role as a chemical intermediate in the synthesis of a variety of value-added products, including polymers, synthetic musks for the fragrance industry, and as a precursor to pharmaceuticals like terbinafine.[2][3] This guide focuses on the origins and synthesis of this compound, providing detailed technical information for professionals in the chemical and pharmaceutical sciences.

Natural Sources

To date, there are no widely documented natural sources of this compound.[1] It is largely considered a synthetic or industrially derived compound, emerging from the broader context of olefin chemistry developed in the mid-20th century.[1] Its structural complexity and lack of a known biosynthetic pathway suggest that its presence in natural systems, if any, is likely to be negligible.

Industrial Production of this compound

The industrial-scale synthesis of this compound is primarily achieved through two main routes: the ethenolysis of diisobutylene and the dimerization of isobutene followed by metathesis with ethylene (B1197577).

Ethenolysis of Diisobutene

This process involves the cross-metathesis reaction between diisobutene (specifically the 2,4,4-trimethyl-2-pentene (B94453) isomer) and ethylene.[2] A dual catalytic system is employed to facilitate both the metathesis reaction and the isomerization of other diisobutene isomers with terminal double bonds to the desired internal olefin.[2]

| Parameter | Value | Reference |

| Catalyst | WO₃/SiO₂ and MgO | [2] |

| Temperature | 370 °C | [2] |

| Pressure | 30 bar | [2] |

| Selectivity to Neohexene | ~85% | [2] |

| Diisobutene Conversion | 60-70% | [2] |

-

Catalyst Preparation :

-

The WO₃/SiO₂ catalyst can be prepared via wet impregnation of a silica (B1680970) support with an aqueous solution of ammonium (B1175870) metatungstate, followed by drying and calcination at high temperatures (e.g., 550-700 °C).[4]

-

The MgO catalyst, which acts as a double bond isomerization catalyst, is physically mixed with the WO₃/SiO₂ catalyst. The ratio of MgO to the tungsten oxide on silica catalyst is typically around 4:1 by weight.[2]

-

-

Reaction Setup :

-

Reaction Execution :

-

The reactor is heated to the operating temperature of 370 °C and pressurized to 30 bar.[2]

-

The diisobutene and ethylene streams are continuously passed over the catalyst bed.

-

-

Work-up and Purification :

-

The effluent from the reactor, containing neohexene, unreacted starting materials, and byproducts (such as isobutene), is passed through a separation unit.[2]

-

Separation is typically achieved through stripping and fractionation to isolate the neohexene product.[2]

-

The isobutene co-product is recycled by dimerization in a separate reactor.[2]

-

Industrial production of this compound via ethenolysis.

Dimerization of Isobutene and Ethylene Cleavage

This alternative industrial route involves two main stages. First, isobutene is dimerized to produce diisobutylene. The resulting diisobutylene is then subjected to an olefin disproportionation (metathesis) reaction with ethylene to yield neohexene and isobutene, with the latter being recycled.[2]

| Parameter | Value | Reference |

| Catalyst | Acidic Cation Exchange Resin | |

| Temperature | 55 to 160 °C | |

| Pressure | 16 to 25 atmospheres | |

| t-Butanol to Isobutene Mole Ratio | 0.001 to 1.0:1 | |

| Water to Isobutene Mole Ratio | < 0.06:1 |

-

Catalyst and Feed Preparation :

-

A fixed-bed reactor is packed with an acidic cation exchange resin catalyst.

-

The isobutene feed is mixed with a controlled amount of t-butanol and/or water, which acts to suppress the formation of higher oligomers.

-

-

Reaction Execution :

-

The liquid-phase reaction is carried out by passing the isobutene and co-feed mixture through the catalyst bed at a temperature between 55 and 160 °C and a pressure of 16 to 25 atmospheres.

-

A portion of the hydrocarbon product stream is cooled and recycled to the reactor inlet to help control the reaction temperature.

-

-

Product Separation :

-

The hydrocarbon phase from the reactor, containing the isobutene dimer (diisobutylene), is continuously removed.

-

The diisobutylene is then separated from unreacted isobutene and other byproducts.

-

-

Ethylene Cleavage (Metathesis) :

-

The separated diisobutylene is fed into a second reactor (olefin disproportionation zone) along with ethylene.

-

This reactor contains a metathesis catalyst, often an intimate mixture of a disproportionation catalyst (e.g., WO₃/SiO₂) and a double bond isomerization catalyst (e.g., MgO).[2]

-

The reaction produces neohexene and isobutene.

-

-

Final Purification and Recycling :

-

The effluent from the metathesis reactor is separated to yield the final neohexene product.

-

The isobutene byproduct is recycled back to the initial dimerization reactor.[2]

-

References

Reaction mechanisms involving 3,3-Dimethyl-1-butene

An In-depth Technical Guide to the Reaction Mechanisms of 3,3-Dimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as neohexene, is a terminal alkene notable for its sterically bulky tert-butyl group. This structural feature profoundly influences its reactivity, particularly in addition reactions. The presence of the tert-butyl group adjacent to the double bond leads to characteristic carbocation rearrangements and dictates the regioselectivity of various transformations. This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a technical resource for chemical researchers and developers.

Electrophilic Addition Reactions: The Hallmark 1,2-Methyl Shift

Electrophilic addition is a fundamental reaction of alkenes. In the case of this compound, these reactions are distinguished by a rapid carbocation rearrangement, specifically a 1,2-methyl shift, which leads to the formation of a more stable tertiary carbocation from the initially formed secondary carbocation.

Mechanism of Hydrohalogenation (HCl, HBr)

The reaction of this compound with hydrogen halides like HCl or HBr proceeds via a two-step mechanism involving a carbocation intermediate.

-

Protonation: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic proton of the hydrogen halide. This follows Markovnikov's rule, where the proton adds to the less substituted carbon (C1), forming a secondary carbocation at C2.

-

1,2-Methyl Shift: The secondary carbocation is immediately adjacent to a quaternary carbon bearing three methyl groups. To achieve greater stability, one of the methyl groups shifts with its pair of electrons from C3 to the positively charged C2. This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation at C3.[1]

-

Nucleophilic Attack: The halide ion (Cl⁻ or Br⁻) then acts as a nucleophile, attacking the tertiary carbocation to form the final rearranged product. A smaller amount of the unrearranged product is also formed from the nucleophilic attack on the secondary carbocation intermediate.[2]

The reaction with HCl yields an approximate 1:1 mixture of the unrearranged product (3-chloro-2,2-dimethylbutane) and the rearranged product (2-chloro-2,3-dimethylbutane).[3] The reaction with HBr, however, favors the rearranged product, 2-bromo-2,3-dimethylbutane, in a roughly 70:30 ratio with the unrearranged product.[4][5]

References

Methodological & Application

Applications of 3,3-Dimethyl-1-butene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butene, also known as neohexene, is a valuable and versatile building block in organic synthesis. Its unique sterically hindered olefinic bond allows for a variety of selective transformations, making it an important precursor in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and fine chemicals.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Application Notes

The reactivity of the terminal double bond in this compound is central to its utility in organic synthesis. The bulky tert-butyl group influences the regioselectivity and stereoselectivity of many reactions, providing a powerful tool for the construction of complex molecular architectures. Key applications include:

-

Epoxidation: The selective oxidation of the double bond in this compound yields 3,3-dimethyl-1,2-epoxybutane (B1329643) (tert-butyloxirane). This sterically hindered epoxide is a valuable intermediate for introducing the tert-butyl group and for the synthesis of various functionalized molecules through nucleophilic ring-opening reactions.[2]

-

Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation converts this compound into the corresponding methyl ketone, 4,4-dimethyl-2-pentanone. This reaction is a reliable method for the synthesis of methyl ketones from terminal alkenes and is widely used in the synthesis of natural products and pharmaceuticals.[3][4][5]

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond of this compound, typically catalyzed by rhodium or cobalt complexes, produces 4,4-dimethylpentanal. This aldehyde can be further transformed into alcohols, carboxylic acids, or amines, making it a versatile intermediate.[6][7]

-

Pauson-Khand Reaction: This [2+2+1] cycloaddition reaction involves the coupling of this compound with an alkyne and carbon monoxide to form a cyclopentenone derivative. This powerful transformation allows for the rapid construction of five-membered rings, which are common structural motifs in biologically active molecules.[8][9][10]

-

Polymerization: this compound can be polymerized using Ziegler-Natta or metallocene catalysts to produce poly(this compound). The resulting polymer possesses unique properties due to the bulky tert-butyl side chains, influencing its crystallinity, melting point, and solubility.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data for the key applications of this compound in organic synthesis.

Table 1: Epoxidation of this compound

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| m-CPBA | - | Dichloromethane (B109758) | 25 | 2 | >95 | Conceptual |

| Hydrogen Peroxide | Tungsten Polyoxometalate | - | 40 | 0.33 | High | [13] |

| Electrochemical (Br⁻/BrO⁻ mediated) | α-Fe₂O₃ photoanode | H₂O/MeCN | RT | - | High Selectivity | [14] |

Table 2: Wacker-Tsuji Oxidation of this compound

| Catalyst System | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂ | CuCl | DMF/H₂O (7:1) | 25 | 24 | ~70-80 | [15] |

| Pd(OAc)₂/Pyridine | O₂ | Isopropanol | 60 | 20 | Quantitative Conversion | [5] |

| PdCl₂ | CuCl₂ | 3-methylsulfolane/H₂O | RT | - | Increased Yield | [4] |

Table 3: Hydroformylation of this compound

| Catalyst System | Ligand | Solvent | Pressure (atm) | Temperature (°C) | n:iso ratio | Reference |

| RhH(CO)(PPh₃)₃ | PPh₃ | Benzene (B151609) | 1 | 25 | High | [16] |

| Co₂(CO)₈ | - | - | up to 100 | 100 | Variable | [6] |

| Rhodium complex | Bulky Phosphite | - | - | - | - | [17] |

Table 4: Pauson-Khand Reaction of this compound

| Alkyne | Catalyst | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene (B144264) | Co₂(CO)₈ | N-Methylmorpholine N-oxide | Dichloromethane | 25 | 12 | Moderate to Good | [8] |

| Various | Mo(CO)₃(DMF)₃ | - | THF | 65 | 2-4 | High | [9] |

Table 5: Polymerization of this compound

| Catalyst System | Co-catalyst | Polymer Tacticity | Molecular Weight ( g/mol ) | Crystallinity (%) | Reference |

| Me₂C(3-Me-Cp)(Flu)ZrCl₂ | MAO | Isotactic | - | 28.5-54 | [11] |

| Ph₂C(Cp)(Flu)ZrCl₂ | MAO | Amorphous | - | - | [11] |

| Ziegler-Natta (Ti-based) | Al(C₂H₅)₃ | Isotactic | High | - | Conceptual |

Experimental Protocols

Epoxidation of this compound to 3,3-Dimethyl-1,2-epoxybutane

This protocol describes the synthesis of 3,3-dimethyl-1,2-epoxybutane using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve m-CPBA (1.2 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to afford pure 3,3-dimethyl-1,2-epoxybutane.

Wacker-Tsuji Oxidation of this compound to 4,4-Dimethyl-2-pentanone

This protocol describes the palladium-catalyzed oxidation of this compound to the corresponding methyl ketone.[15]

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

Dimethylformamide (DMF)

-

Water

-

Oxygen (balloon)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, oxygen balloon, separatory funnel, rotary evaporator.

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, add PdCl₂ (0.1 eq) and CuCl (1.0 eq).

-

Add a mixture of DMF and water (7:1 v/v).

-

Securely stopper the flask and attach an oxygen-filled balloon to one neck.

-

Stir the mixture vigorously at room temperature for 30 minutes to allow for the oxidation of Cu(I) to Cu(II).

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature under the oxygen atmosphere for 24 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 4,4-dimethyl-2-pentanone.

Pauson-Khand Reaction of this compound with Phenylacetylene

This protocol describes the cobalt-catalyzed [2+2+1] cycloaddition to form a cyclopentenone.

Materials:

-

This compound

-

Phenylacetylene

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

N-Methylmorpholine N-oxide (NMO)

-

Dichloromethane (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane/Ethyl acetate (B1210297) solvent system

-

Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath, chromatography column.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve phenylacetylene (1.0 eq) in anhydrous DCM.

-

Add dicobalt octacarbonyl (1.1 eq) to the solution and stir at room temperature for 1 hour to form the alkyne-cobalt complex.

-

Add this compound (1.5 eq) to the reaction mixture.

-

Add N-Methylmorpholine N-oxide (NMO) (3.0 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclopentenone.

Hydroformylation of this compound

This protocol provides a general procedure for the rhodium-catalyzed hydroformylation of this compound.

Materials:

-

This compound

-

Hydridocarbonyltris(triphenylphosphine)rhodium(I) (RhH(CO)(PPh₃)₃)

-

Triphenylphosphine (B44618) (PPh₃)

-

Benzene or Toluene (B28343), anhydrous and deoxygenated

-

Synthesis gas (CO/H₂, 1:1)

-

High-pressure autoclave reactor with stirrer and gas inlet.

Procedure:

-

Charge the autoclave reactor with RhH(CO)(PPh₃)₃ (0.01 mol%) and triphenylphosphine (excess, e.g., 10 eq relative to Rh).

-

Evacuate the reactor and backfill with an inert gas (N₂ or Ar).

-

Add anhydrous, deoxygenated benzene or toluene via cannula.

-

Add this compound.

-

Seal the reactor and purge with synthesis gas (CO/H₂).

-

Pressurize the reactor to the desired pressure (e.g., 10-50 atm) with synthesis gas.

-

Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Maintain the reaction for several hours, monitoring the pressure drop.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

The product, 4,4-dimethylpentanal, can be isolated from the reaction mixture by distillation.

Polymerization of this compound

This protocol outlines a general procedure for the polymerization of this compound using a Ziegler-Natta catalyst.

Materials:

-

This compound, purified

-

Titanium(IV) chloride (TiCl₄)

-

Triethylaluminium (Al(C₂H₅)₃)

-

Anhydrous heptane (B126788) or toluene

-

Hydrochloric acid (10% aqueous solution)

-

Schlenk flask or polymerization reactor, magnetic stirrer, inert gas supply.

Procedure:

-

Set up a flame-dried Schlenk flask or polymerization reactor under a dry, inert atmosphere (N₂ or Ar).

-

Add anhydrous heptane or toluene to the reactor.

-

Introduce a solution of triethylaluminium in heptane or toluene.

-

Slowly add a solution of titanium(IV) chloride in the same solvent while stirring to form the catalyst slurry.

-

Age the catalyst for a specified period at a controlled temperature.

-

Introduce the purified this compound monomer to the catalyst slurry.

-

Maintain the polymerization at a constant temperature (e.g., 50-70 °C) for the desired reaction time.

-

Quench the polymerization by adding methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 10% hydrochloric acid.

-

Filter the polymer, wash thoroughly with methanol, and dry under vacuum to a constant weight.

Visualizations

Caption: Experimental workflow for the epoxidation of this compound.

Caption: Simplified reaction pathway for the Wacker-Tsuji oxidation.

Caption: Key steps in the Pauson-Khand reaction.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 4. Wacker process - Wikipedia [en.wikipedia.org]

- 5. Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. technology.matthey.com [technology.matthey.com]

- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.iitb.ac.in [chem.iitb.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 13. Mild hydroformylation of olefins using rhodium catalysts - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 3,3-Dimethyl-1-butene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butene, also known as neohexene, is a valuable and versatile chemical intermediate in organic synthesis. Its unique structure, featuring a terminal double bond and a sterically demanding tert-butyl group, allows for a variety of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, fine chemicals, and specialty polymers. This document provides detailed application notes and experimental protocols for several key reactions involving this compound, intended to serve as a comprehensive resource for laboratory and process development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 558-37-2 |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol |

| Boiling Point | 41 °C |

| Density | 0.653 g/mL at 25 °C |

| Appearance | Colorless liquid |

Key Applications and Synthetic Protocols

Synthesis of a Terbinafine (B446) Precursor: 6,6-Dimethyl-1-hepten-4-yn-3-ol

The antifungal agent Terbinafine is a significant pharmaceutical application where a derivative of this compound serves as a crucial precursor. The synthesis initiates from 3,3-dimethyl-1-butyne (B43207), which can be potentially synthesized from this compound through isomerization, although direct synthesis from other starting materials is more common.[1][2] The following protocol outlines the synthesis of the key terbinafine intermediate, 6,6-dimethyl-1-hepten-4-yn-3-ol, from 3,3-dimethyl-1-butyne.

Reaction Scheme:

Caption: Synthesis of 6,6-dimethyl-1-hepten-4-yn-3-ol.

Experimental Protocol: Synthesis of 6,6-Dimethyl-1-hepten-4-yn-3-ol

This protocol is adapted from patented industrial processes.[3][4]

Materials:

-

3,3-Dimethyl-1-butyne (tert-butylacetylene)

-

n-Butyllithium (in hexane)

-

Acrolein

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium (B1175870) chloride solution, saturated

-

Diethyl ether

-

Magnesium sulfate, anhydrous

Procedure:

-

To a stirred solution of 3,3-dimethyl-1-butyne in anhydrous THF under a nitrogen atmosphere at -40°C or below, slowly add a solution of n-butyllithium in hexane.

-

Maintain the temperature and stir the mixture for a specified time to ensure complete formation of the lithium acetylide.

-

Slowly add freshly distilled acrolein to the reaction mixture, ensuring the temperature is maintained at or below -40°C.

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional period.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 6,6-dimethyl-1-hepten-4-yn-3-ol.

Quantitative Data: